molecular formula C14H17BClN3O4 B13976920 4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13976920
M. Wt: 337.57 g/mol
InChI Key: JUSNYZGAUZUYLH-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro group, a methyl group, a nitro group, and a dioxaborolane moiety attached to a pyrrolo[2,3-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multiple steps. One common method starts with the nitration of a suitable pyrrolo[2,3-B]pyridine precursor to introduce the nitro group. This is followed by chlorination to add the chloro group. The methyl group can be introduced through alkylation reactions. Finally, the dioxaborolane moiety is attached via a borylation reaction using a suitable boron reagent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentration is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields 4-Chloro-1-methyl-5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds for research purposes.

    Industry: Used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine: Lacks the chloro and nitro groups.

    4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: Lacks the dioxaborolane moiety.

Properties

Molecular Formula

C14H17BClN3O4

Molecular Weight

337.57 g/mol

IUPAC Name

4-chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H17BClN3O4/c1-13(2)14(3,4)23-15(22-13)8-7-18(5)12-10(8)11(16)9(6-17-12)19(20)21/h6-7H,1-5H3

InChI Key

JUSNYZGAUZUYLH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(C(=C23)Cl)[N+](=O)[O-])C

Origin of Product

United States

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